molecular formula C13H13BrN4O B2917510 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-bromophenyl)methanone CAS No. 2310016-11-4

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-bromophenyl)methanone

Cat. No. B2917510
CAS RN: 2310016-11-4
M. Wt: 321.178
InChI Key: UUEZGJNMMJNGDC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned, it likely participates in various transformations. Researchers have reported multistep synthetic routes to access a wide range of 1,2,4-triazoles . Further investigations are warranted to elucidate its reactivity and potential derivatives.

Scientific Research Applications

Synthesis and Antioxidant Properties

One study focused on the synthesis and antioxidant properties of derivatives involving bromophenols, showcasing the potential of these compounds in generating effective antioxidants. The research highlighted the synthesis of various derivatives from reactions such as bromination and demethylation, revealing their significant antioxidant power through in vitro assays. This suggests that similar compounds, including those with triazolylmethyl and azetidinyl groups, could be explored for their antioxidant capabilities, providing a foundation for the development of new antioxidant agents (Çetinkaya et al., 2012).

Biological Activity of Triazole Analogues

Another study synthesized novel triazole analogues and evaluated their antibacterial activity, indicating the potential of triazole-containing compounds in medicinal chemistry. Compounds with triazolyl and azetidinyl groups could exhibit significant biological activities, offering a pathway for the creation of new antibacterial agents (Nagaraj et al., 2018).

Catalyst and Solvent-Free Synthesis

Research on catalyst- and solvent-free synthesis processes, including microwave-assisted techniques, demonstrates the versatility of triazole-containing compounds in organic synthesis. These methodologies provide efficient routes to novel compounds, potentially enhancing the synthesis of complex molecules with specific biological activities (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

(3-bromophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O/c14-12-3-1-2-11(4-12)13(19)17-5-10(6-17)7-18-9-15-8-16-18/h1-4,8-10H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEZGJNMMJNGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

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